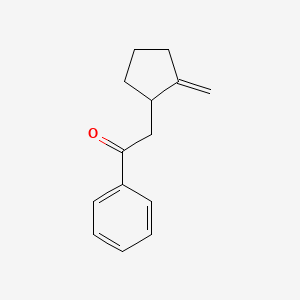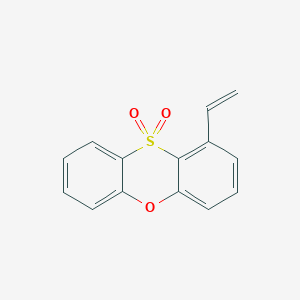
Methyl (6-aminoacridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-aminoacridin-3-yl)carbamate is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of acridine, a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-aminoacridin-3-yl)carbamate typically involves the reaction of 6-aminoacridine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow processes to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-aminoacridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (6-aminoacridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of Methyl (6-aminoacridin-3-yl)carbamate involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in the development of anticancer agents. The carbamate group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of Methyl (6-aminoacridin-3-yl)carbamate, known for its fluorescent properties and biological activity.
Aminacrine: A derivative of acridine with similar biological properties.
Proflavine: Another acridine derivative used as an antiseptic and investigated for its anticancer properties.
Uniqueness
This compound is unique due to the presence of both the acridine moiety and the carbamate group. This combination allows it to interact with biological macromolecules in a specific manner, making it a valuable compound for research in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
170302-05-3 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
methyl N-(6-aminoacridin-3-yl)carbamate |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)17-12-5-3-10-6-9-2-4-11(16)7-13(9)18-14(10)8-12/h2-8H,16H2,1H3,(H,17,19) |
Clé InChI |
WDKZDOGLHLOFDQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


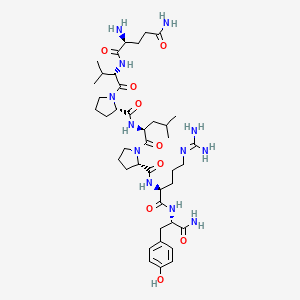
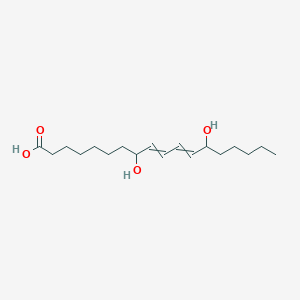
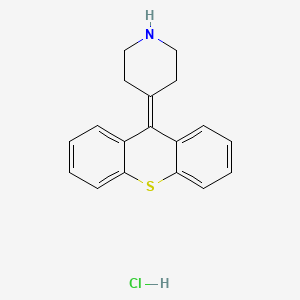
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
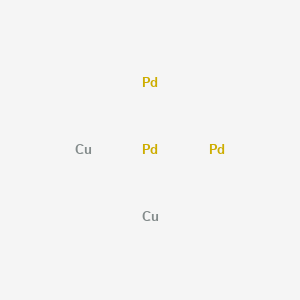
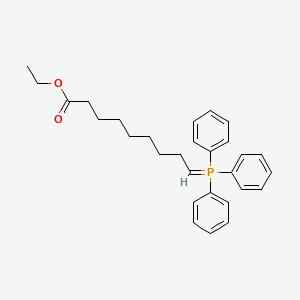
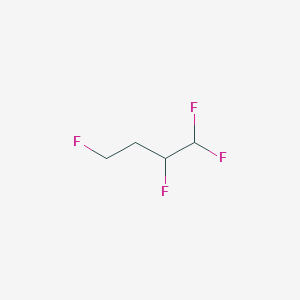
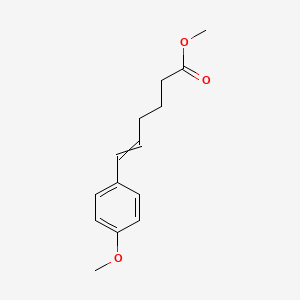
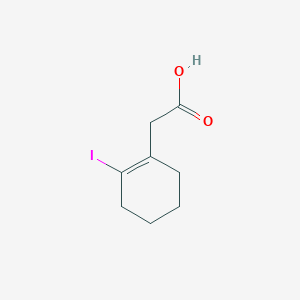
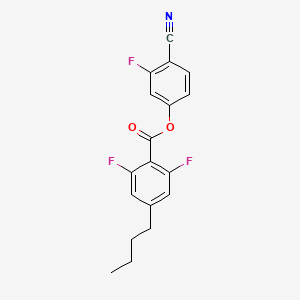
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
